Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15840028
InChI: InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2/t18-,19-/m0/s1
SMILES:
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate

CAS No.:

Cat. No.: VC15840028

Molecular Formula: C20H24N2O3

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate -

Specification

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
IUPAC Name benzyl (2S,5S)-5-(phenylmethoxyamino)piperidine-2-carboxylate
Standard InChI InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2/t18-,19-/m0/s1
Standard InChI Key SHMFBKYBBMGQSQ-OALUTQOASA-N
Isomeric SMILES C1C[C@H](NC[C@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Stereochemical Significance

Cis-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate belongs to the class of nitrogen-containing heterocycles, with the molecular formula C20H24N2O3 and a molecular weight of 340.4 g/mol. The compound’s defining feature is its piperidine ring, a six-membered heterocycle with nitrogen at position 1, substituted at positions 2 and 5 by a benzyl carboxylate and a benzyloxyamino group, respectively. The stereochemistry at these positions—designated as (2S,5R)—is critical for its biological activity, as this configuration ensures optimal spatial alignment for interactions with enzymatic targets .

The oxalate salt form of this compound, benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate, has a molecular formula of C22H26N2O7 and a higher molecular weight of 430.46 g/mol due to the incorporation of ethanedioic acid . This salt form enhances the compound’s stability and solubility, making it preferable for certain synthetic applications.

Table 1: Comparative Physicochemical Properties

PropertyBase CompoundOxalate Salt Form
Molecular FormulaC20H24N2O3C22H26N2O7
Molecular Weight (g/mol)340.4430.46
CAS Number1171080-45-71171080-45-7 (salt form)
Key Functional GroupsBenzyl carboxylate, benzyloxyaminoAdditional ethanedioate moiety

The stereochemical integrity of the (2S,5R) configuration is maintained through controlled synthetic conditions, as even minor deviations can drastically reduce efficacy in downstream applications .

Synthesis and Manufacturing Processes

The synthesis of cis-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate involves a multi-step sequence that emphasizes regioselectivity and stereochemical control. A typical pathway begins with the protection of the piperidine ring’s amine groups to prevent undesired side reactions. For instance, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups are employed to shield primary amines during subsequent reactions.

Key Synthetic Steps:

  • Ring Formation: Piperidine precursors are functionalized via cyclization reactions, often employing catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

  • Substituent Introduction: The benzyloxyamino group is introduced at position 5 through nucleophilic substitution or reductive amination, while the carboxylate moiety at position 2 is installed via esterification with benzyl alcohol.

  • Deprotection and Purification: Final deprotection under acidic or hydrogenolytic conditions yields the free amine, followed by chromatographic purification to isolate the cis isomer .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsPurpose
Amine ProtectionBoc anhydride, DMAP, THFShield primary amine
BenzyloxyaminationBenzyl hydroxylamine, DCCIntroduce benzyloxyamino group
EsterificationBenzyl alcohol, DCC, DMAPAttach benzyl carboxylate
DeprotectionTFA in DCMRemove Boc group

Optimizing reaction parameters—such as solvent polarity (e.g., tetrahydrofuran or dichloromethane), temperature (−78°C to room temperature), and catalyst loading—is essential for achieving high yields (>70%) and enantiomeric excess (>98%) .

Biological Activity and Pharmaceutical Relevance

Cis-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is a pivotal intermediate in the synthesis of avibactam, a non-β-lactam β-lactamase inhibitor used in combination with ceftazidime to treat multidrug-resistant bacterial infections . The compound’s (2S,5R) configuration enables it to mimic the transition state of β-lactamase substrates, thereby competitively inhibiting the enzyme and restoring the efficacy of β-lactam antibiotics.

Mechanism of Action:

  • Enzyme Binding: The piperidine ring’s nitrogen interacts with catalytic residues (e.g., Ser130) in β-lactamase, while the benzyloxyamino group forms hydrogen bonds with adjacent amino acids .

  • Irreversible Inhibition: In some derivatives, the compound undergoes covalent modification of the enzyme, leading to long-lasting inhibition.

Beyond avibactam, this scaffold has been explored for:

  • Protease Inhibitors: Targeting viral proteases in HIV and HCV.

  • Kinase Inhibitors: Modulating signaling pathways in oncology.

  • Neurological Agents: Enhancing GABAergic transmission for epilepsy treatment.

Analytical Characterization Techniques

Advanced spectroscopic and chromatographic methods are employed to verify the compound’s identity and purity:

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR (400 MHz, CDCl3): δ 7.35–7.25 (m, 10H, aromatic), 5.15 (s, 2H, OCH2Ph), 4.10–3.90 (m, 2H, piperidine-H), 3.30–3.10 (m, 1H, NH), 2.80–2.60 (m, 2H, piperidine-H) .

    • 13C NMR: Resonances at 172.5 ppm (C=O), 137.2 ppm (aromatic C), 67.8 ppm (OCH2Ph) .

  • Mass Spectrometry (MS):

    • ESI-MS: m/z 341.2 [M+H]+ (calculated for C20H24N2O3: 340.4).

  • X-ray Crystallography: Confirms the (2S,5R) configuration in the oxalate salt form, with lattice parameters a = 10.2 Å, b = 12.4 Å, c = 14.6 Å .

Recent Advances and Future Directions

Recent studies have focused on:

  • Synthetic Methodology: Flow chemistry techniques to enhance reaction scalability and reduce waste.

  • Structural Analogues: Ethyl ester variants (e.g., ethyl (2S,5S)-5-(benzyloxyamino)piperidine-2-carboxylate) with improved pharmacokinetic profiles .

  • Target Expansion: Screening against emerging bacterial resistance mechanisms, such as metallo-β-lactamases .

Future research aims to exploit this scaffold for:

  • Dual-Action Inhibitors: Combining β-lactamase inhibition with antibacterial activity.

  • Nanoparticle Delivery Systems: Enhancing bioavailability and tissue penetration.

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